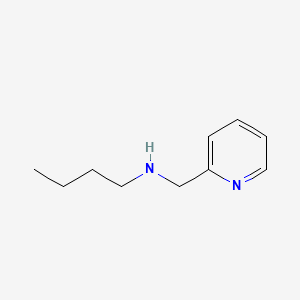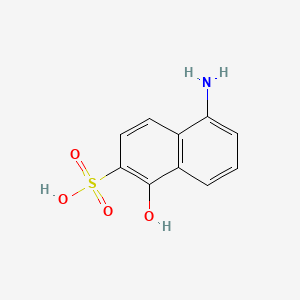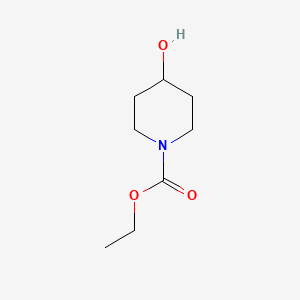
Ethyl 4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
Ethyl 4-hydroxypiperidine-1-carboxylate, also known as EHPC, is an organic compound that is widely used in the synthesis of various drugs, as well as in the development of new drugs. It is a derivative of piperidine and has been used in research since the early 1980s. EHPC has been used in a variety of applications due to its unique properties, such as its ability to act as a catalyst in organic reactions, its low toxicity, and its ability to form stable complexes with other molecules.
Aplicaciones Científicas De Investigación
Polymer Chemistry and Enzymatic Catalysis Ethyl 4-hydroxypiperidine-1-carboxylate and its derivatives have been utilized in polymer chemistry, particularly in the enzymatic catalysis of oxidative polymerization. For instance, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst in the presence of cyclodextrine, demonstrating the compound's role in facilitating polymerization reactions in aqueous mediums at room temperature (Pang, Ritter, & Tabatabai, 2003).
Enzyme-catalyzed Kinetic Resolution In the field of chiral synthesis, the enzyme-catalyzed kinetic resolution of piperidine hydroxy esters, including this compound derivatives, has shown high enantioselectivity. This process, facilitated by enzymes like Pseudomonas fluorescens lipase, highlights the compound's significance in producing enantiomerically pure substances, which are crucial in pharmaceutical synthesis (Solymár, Forró, & Fülöp, 2004).
Aminocarbonylation Reactions this compound derivatives have also been employed as N-nucleophiles in palladium-catalyzed aminocarbonylation reactions, a process used in the synthesis of complex organic compounds. This application showcases the compound's utility in facilitating bond formation between carbon and nitrogen, a key step in the synthesis of many bioactive molecules and pharmaceuticals (Takács et al., 2014).
Annulation Reactions this compound has been part of innovative [4 + 2] annulation reactions, serving as a precursor for the synthesis of highly functionalized tetrahydropyridines. This highlights its role in creating complex molecular architectures, which are valuable in the development of new materials and active pharmaceutical ingredients (Zhu, Lan, & Kwon, 2003).
Molecular Structure Studies The compound has also been the subject of molecular structure studies, such as the analysis of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, which aids in understanding the structural basis of its reactivity and interactions in various chemical environments (Kaur et al., 2012).
Mecanismo De Acción
Target of Action
Ethyl 4-hydroxypiperidine-1-carboxylate is a cyclic amine and a member of the piperidine chemical family . It is structurally similar to icaridin, also known as Picaridin or hydroxy-ethyl isobutyl piperidine carboxylate . Icaridin is known to act as an insect repellent, suggesting that this compound may have similar targets . The primary targets are likely to be the sensory hairs on the antennae of insects .
Mode of Action
It is presumed that the compound interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
Given its structural similarity to icaridin, it is likely that it affects the olfactory pathways in insects, disrupting their ability to detect hosts .
Pharmacokinetics
It is known that the compound is a clear liquid with a specific gravity of 112 . It is recommended to be stored under inert gas at room temperature .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as an insect repellent. By interacting with the olfactory system of insects, it disrupts their ability to detect hosts, effectively repelling them .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of wheat significantly affects the efficiency of the compound as a fumigant . The more wheat present in a container, the higher the concentration of the compound needed to achieve the same mortality rate . Additionally, the fumigation effect of the compound improves with increased humidity in the container .
Análisis Bioquímico
Biochemical Properties
Ethyl 4-hydroxypiperidine-1-carboxylate is involved in several biochemical reactions. It interacts with various enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 4-hydroxypiperidine-1-carboxylic acid and ethanol. This interaction is crucial for the compound’s role in pharmaceutical synthesis, where it serves as a building block for more complex molecules .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways involved in cell growth and differentiation. Additionally, it may influence the expression of genes related to metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For instance, it may inhibit certain esterases, preventing the hydrolysis of ester bonds. This inhibition can lead to changes in the levels of specific metabolites, thereby affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under ambient conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that its effects on cellular function can vary, with some cells exhibiting adaptive responses to prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by esterases to produce 4-hydroxypiperidine-1-carboxylic acid and ethanol. These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The compound may also interact with cofactors such as NAD+ or FAD, which are essential for various enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution can also influence its accumulation in certain tissues, affecting its overall activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it performs its biochemical functions. Targeting signals or post-translational modifications may direct the compound to organelles such as the endoplasmic reticulum or mitochondria. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
Propiedades
IUPAC Name |
ethyl 4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(11)9-5-3-7(10)4-6-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABJNOSERNVHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50215521 | |
| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65214-82-6 | |
| Record name | 1-Piperidinecarboxylic acid, 4-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65214-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065214826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 65214-82-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50215521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR6D7H9MYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

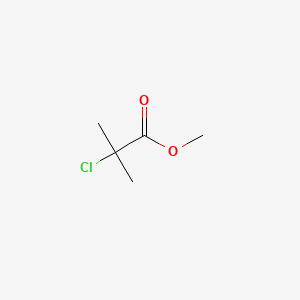
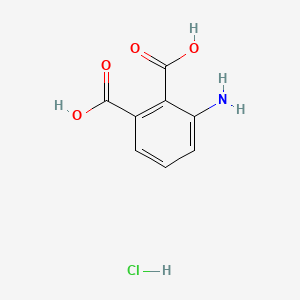
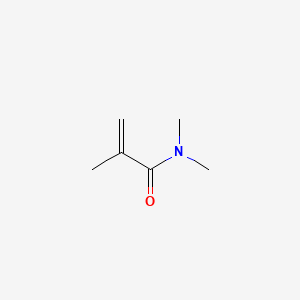
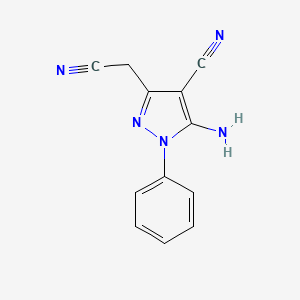
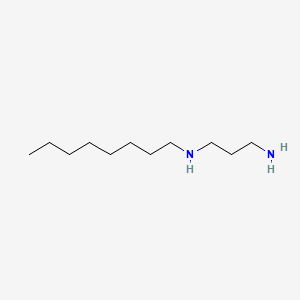






![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)
